5-((4-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-((4-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a triazole ring, a chlorophenyl group, and a pyridinylmethyl group, making it a versatile scaffold for various chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
5-(4-chloroanilino)-N-(pyridin-3-ylmethyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c16-11-3-5-12(6-4-11)19-14-13(20-22-21-14)15(23)18-9-10-2-1-7-17-8-10/h1-8H,9H2,(H,18,23)(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNHKMYNZRMYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring. This is followed by the introduction of the chlorophenyl and pyridinylmethyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and bases like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing large quantities of the compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
5-((4-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
5-((4-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has numerous applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Exploring its therapeutic potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: Utilizing its unique chemical properties for the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-((4-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring and the chlorophenyl group are critical for binding to the target sites, while the pyridinylmethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-bromophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 5-((4-methylphenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 5-((4-fluorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to these similar compounds, 5-((4-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide may exhibit unique properties due to the presence of the chlorine atom, which can influence its electronic distribution, reactivity, and binding affinity to biological targets. This makes it a valuable compound for further exploration in various scientific and industrial fields.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
